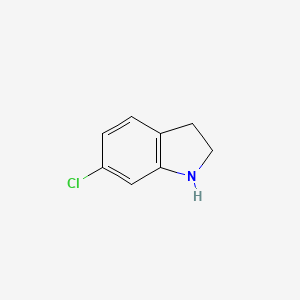

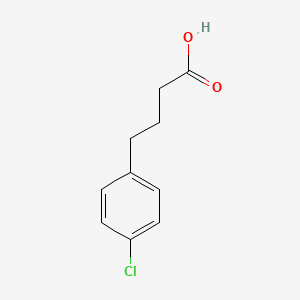

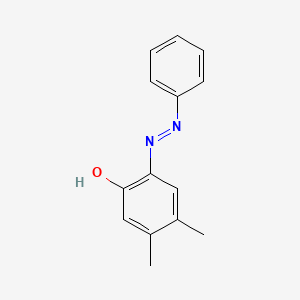

![molecular formula C14H13NO4 B1347458 {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid CAS No. 433326-87-5](/img/structure/B1347458.png)

{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C14H13NO41. It is a solid substance at room temperature2.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 4-aminophenylacetic acid with phthalic anhydride has been used to synthesize related compounds3. Additionally, a novel series of 5-amino-1H-pyrazole derivatives involving 2-furoyl moieties were synthesized from 2-cyano-3 ethoxyacrylonitrile or ethyl-2-cyano-3-ethoxyacrylate and various furan-2-carbohydrazide compounds under microwave irradiation4.Molecular Structure Analysis

The molecular structure of “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” can be represented by the InChI code: 1S/C13H11NO4/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)2.

Chemical Reactions Analysis

Specific chemical reactions involving “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” are not readily available in the literature. However, the compound’s functional groups, such as the amine and carboxylic acid groups, suggest that it could participate in various chemical reactions typical of these functional groups.Physical And Chemical Properties Analysis

“{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” is a solid at room temperature2. It has a molecular weight of 245.232.Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of related compounds involves reactions of methyl aroylpyruvates with specific amines in acetic acid-ethanol mixtures, leading to the formation of compounds that exist as mixtures of Z and E isomers. These synthetic pathways are crucial for developing novel chemical entities with potential applications in drug development and material science (Gein et al., 2016).

Antimicrobial Activities

- Some derivatives have been synthesized and evaluated for their antibacterial activity against various strains such as Salmonella typhi, showcasing significant activity. These findings suggest potential applications in developing new antibacterial agents (Salama, 2020).

Applications in Material Science

- Derivatives of phenylglycine have been synthesized and used to enhance the electrochemical properties of poly orthoaminophenol films. These modifications have significantly improved the materials' pseudocapacitance performance, indicating potential applications in supercapacitor technologies (Kowsari et al., 2019).

Antiviral Activities

- Research on furobenzopyrone derivatives has shown antiviral activity against viruses such as Japanese encephalitis virus and Herpes simplex virus, suggesting a potential area for developing new antiviral drugs (Pandey et al., 2004).

Novel Amino Acids Synthesis

- Unnatural amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent have been synthesized under biomimetic conditions, opening new avenues for the design of peptides and proteins with enhanced stability or novel functions (Trofimov et al., 2007).

Safety And Hazards

The safety and hazards associated with “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” are not explicitly mentioned in the literature. It is recommended to handle all chemical substances with appropriate safety measures.

Future Directions

The future directions for the study and application of “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” are not explicitly mentioned in the literature. Given its interesting structure, it could be a subject of further research in medicinal chemistry or materials science.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.

properties

IUPAC Name |

2-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9-2-7-12(19-9)14(18)15-11-5-3-10(4-6-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEYXJARGPIERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401195907 |

Source

|

| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid | |

CAS RN |

433326-87-5 |

Source

|

| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433326-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)